molecular formula C22H23N3O6 B2682722 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 874805-66-0

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2682722
CAS No.: 874805-66-0
M. Wt: 425.441
InChI Key: HCXHBFMMJIMMLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis involves the use of various reagents and conditions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The preparation of N1-unsubstituted indoles was accomplished via a key intermediate, N-Boc-3-bromoindole, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . Other reactions include the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se-Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a related compound was studied by thermogravimetric analysis .

Mechanism of Action

While the specific mechanism of action for “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide” is not mentioned in the search results, compounds with similar structures have been studied for their anticancer activity . These compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

The future directions for research on this compound and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of these molecules . This could lead to the development of new drugs and other applications in synthetic and biological chemistry.

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(23-9-8-15-4-2-1-3-5-15)21(27)24-13-19-25(10-11-29-19)22(28)16-6-7-17-18(12-16)31-14-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHBFMMJIMMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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